N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 3-chloro-4-(trifluoromethyl)aniline. This intermediate is obtained through the reaction of 3-chloro-4-(trifluoromethyl)nitrobenzene with a reducing agent like iron powder in the presence of hydrochloric acid.
Alkylation: The intermediate is then subjected to alkylation using an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Formation of the Final Product: The final step involves the reaction of the alkylated intermediate with N-methylbut-2-ynamide under suitable conditions, such as heating in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the alkyne group to an alkene or alkane.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions result in various substituted phenyl derivatives.
Scientific Research Applications
N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is investigated for its use in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and chloro groups enhance its lipophilicity and ability to penetrate biological membranes, allowing it to interact with enzymes and receptors. The alkyne group can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide: shares structural similarities with other trifluoromethyl-substituted phenyl compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the alkyne and trifluoromethyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3NO/c1-4-5-13(20)19(3)9(2)10-6-7-11(12(15)8-10)14(16,17)18/h6-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXAEIQRWQWYDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)C(C)C1=CC(=C(C=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.